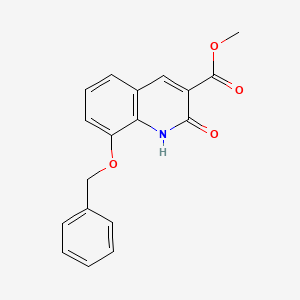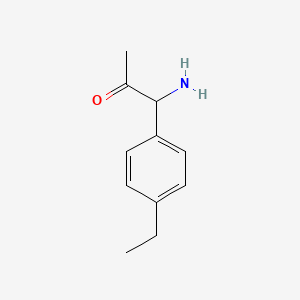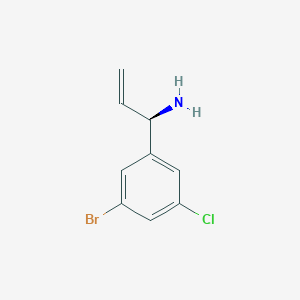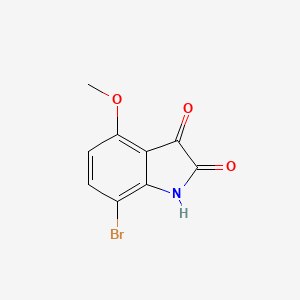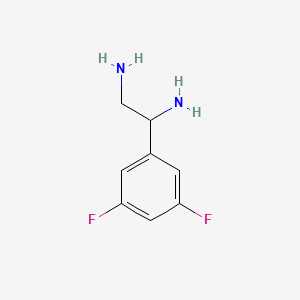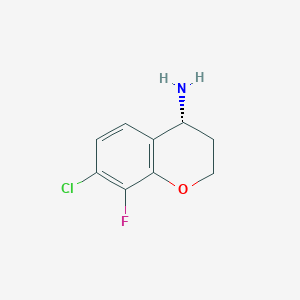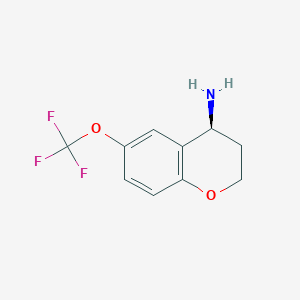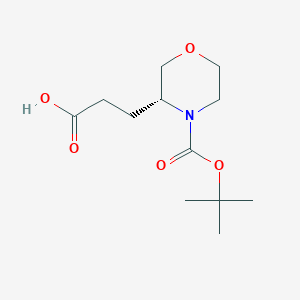
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylprop-2-EN-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (1S)-1-phenylprop-2-EN-1-amine.
Substitution: Formation of (1S)-1-(2-substituted phenyl)prop-2-EN-1-amine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Bromophenyl)prop-2-EN-1-amine: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-Chlorophenyl)prop-2-EN-1-amine: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
1-(2-Fluorophenyl)prop-2-EN-1-amine: A fluorinated analog with potentially different pharmacological properties.
Uniqueness
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity, biological activity, and potential applications. The chiral nature of the compound allows for enantioselective interactions with biological targets, making it valuable for research and development in various fields.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |
Clave InChI |
VKSFFOVXSJVUBT-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC=CC=C1Br)N |
SMILES canónico |
C=CC(C1=CC=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)


![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
